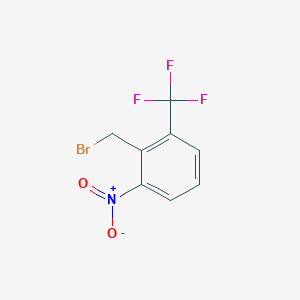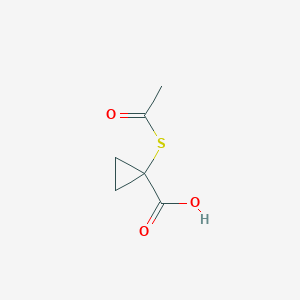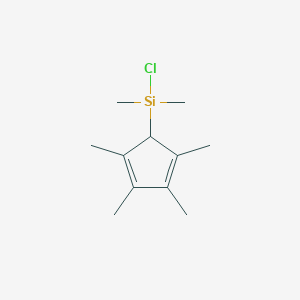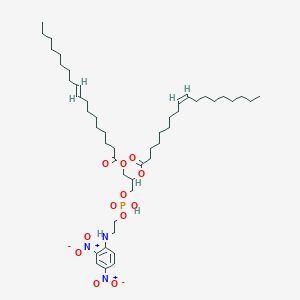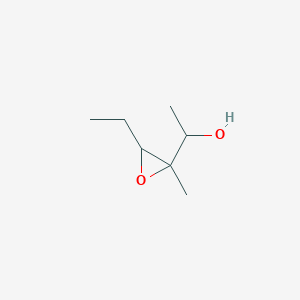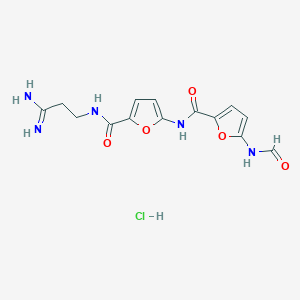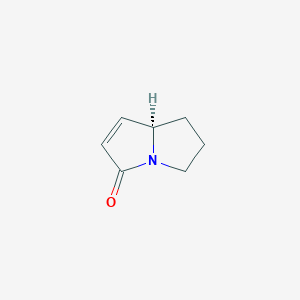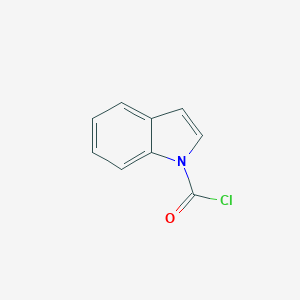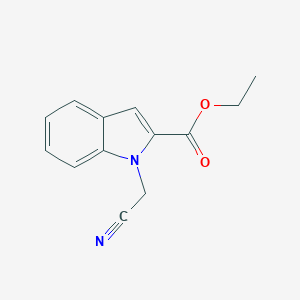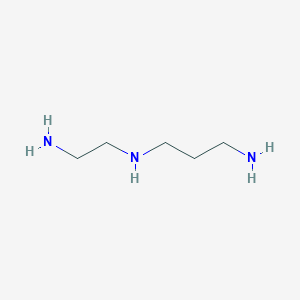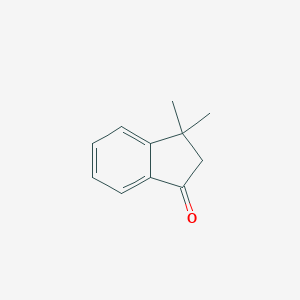
3,3-二甲基-1-茚酮
概述
描述
3,3-Dimethyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentanone ring. The compound is further modified by the presence of two methyl groups at the third position of the indanone ring.
Synthesis Analysis
The synthesis of 3,3-dimethyl-1-indanone and its derivatives has been explored through various methods. One approach involves the photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene, leading to products such as 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone and 2-hydroxy-3,3-dimethyl-1-indanone . Another method utilizes asymmetric rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde systems to synthesize chiral 3-substituted indanones with high conversions and enantioselectivity . Additionally, intramolecular Friedel–Crafts cyclization has been employed to synthesize 1,1-dimethyl-4-indanol derivatives, which are closely related to the indanone structure .
Molecular Structure Analysis
The molecular structure of 3,3-dimethyl-1-indanone derivatives has been determined using various techniques such as X-ray diffraction. For example, the structure of the 1-ethyl-3-methyl-1-alumina-indane dimer has been elucidated, providing insights into the bonding and arrangement of atoms within these molecules .
Chemical Reactions Analysis
3,3-Dimethyl-1-indanone undergoes various chemical reactions, including photochemical reactions that result in products with different functional groups attached to the indanone core . The compound also participates in hydroacylation reactions, which are useful for introducing substituents at the 3-position of the indanone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethyl-1-indanone derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's boiling point, melting point, and solubility. The crystal structure of these compounds can also provide information about their stability and reactivity .
Relevant Case Studies
Case studies involving 3,3-dimethyl-1-indanone derivatives include the synthesis of novel compounds with potential applications in various fields. For example, a dimer of 2-(4-pyridylmethyl)-1-indanone has been synthesized and evaluated as a nonsteroidal aromatase inhibitor, showing strong inhibition of the enzyme . Additionally, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are structurally related to indanones, have demonstrated significant anti-inflammatory activity .
科学研究应用
光化学反应
3,3-二甲基-1,2-茚二酮(DMID)是3,3-二甲基-1-茚酮的衍生物,在光化学反应中显示出显著的潜力。一项研究详细描述了它与黄色素的反应,产生了各种产物,如1-羟基-3,3-二甲基-1-(9-黄色素基)-2-茚二酮和2-羟基-3,3-二甲基-1-茚酮。这种反应以氢原子的提取为特征,并对了解半二酮自由基在光化学过程中的行为具有重要意义(Maruyama, Osuka, & Naruta, 1978)。
倍半萜的合成
3,3-二甲基-1-茚酮已被用作合成某些倍半萜的中间体。例如,在合成3,3-二甲基-5-甲氧基-1-茚酮和9,9-二甲基-2-甲氧基-5-苯基苯并酮中的作用对于理解通向三环维提文和辛夏烯类倍半萜的合成途径至关重要(Bhattacharyya & Mukherjee, 1981)。
芳香化酶抑制
一项研究调查了一种新型的2-(4-吡啶甲基)-1-茚酮二聚体,它是由3,3-二甲基-1-茚酮衍生而来,用于抑制细胞色素P450酶芳香化酶的能力。这种化合物表现出强大的抑制潜力,表明其在非甾体芳香化酶抑制剂开发中的重要性(Gupta et al., 2004)。
腐蚀抑制
已对3,3-二甲基-1-茚酮衍生物在盐酸溶液中对低碳钢的抗腐蚀行为进行评估。像2-(羟甲亚甲基)-3,3-二甲基-3-氧代-2,3-二氢-1H-茚烯-1-酮这样的化合物表现出良好的抑制性能,表明它们在防腐蚀应用中具有潜在用途(Saady et al., 2018)。
抗炎药物的合成
从1-茚酮(与3,3-二甲基-1-茚酮相关的化合物)合成的2-苄基-2,3-二氢-2-(1H-茚-2-基)-1H-茚-1-醇的对映异构体的合成和生物活性显示出显著的抗炎活性。这些发现为新型抗炎药物类别开辟了新的途径(Sheridan et al., 2009)。
生物质降解研究
对各种茚酮衍生物(包括与3,3-二甲基-1-茚酮相关的化合物)进行了能量研究,使用了热量计技术和计算方法来分析它们在生物质降解中的作用。这项研究对于了解这些化合物的热化学性质至关重要(Silva, Lima, & Ribeiro da Silva, 2018)。
安全和危害
According to the safety data sheet, 3,3-Dimethyl-1-indanone is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
未来方向
Indanones, including 3,3-Dimethyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals. They have been widely used in medicine, agriculture, and in natural products synthesis . In the past few years, significant advancement has been achieved regarding cyclization of 1-indanone core . Future research may focus on developing new strategies for the synthesis of various carbocyclic and heterocyclic skeletons using 1-indanones .
属性
IUPAC Name |
3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAOSKLFKAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307972 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-indanone | |
CAS RN |
26465-81-6 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

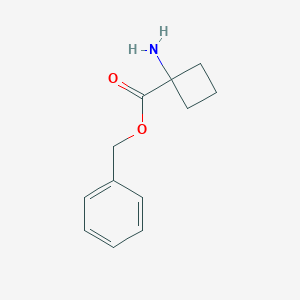
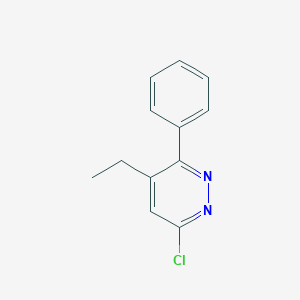
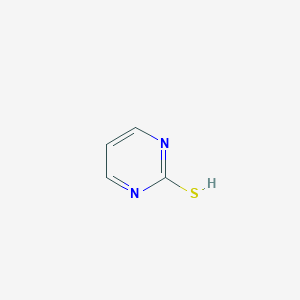
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
